molecular formula C14H13N5O2 B5762930 5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol CAS No. 6105-46-0

5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol

Cat. No. B5762930
CAS RN: 6105-46-0
M. Wt: 283.29 g/mol
InChI Key: KTGRYUMNDZOUNU-UHFFFAOYSA-N
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Description

5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of several enzymes and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is complex and involves multiple pathways. It has been shown to inhibit the activity of several enzymes by binding to their active sites and preventing substrate binding or catalysis. Additionally, it has been shown to have a direct effect on the cell cycle by inhibiting the activity of cyclin-dependent kinases, which are involved in regulating cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol are diverse and depend on the specific enzyme or pathway being targeted. It has been shown to have anti-tumor activity by inhibiting the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to have anti-inflammatory effects by inhibiting the activity of tyrosine kinases, which are involved in immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the role of specific enzymes in biological processes. However, its potency can also be a limitation, as it may have off-target effects that could complicate data interpretation. Additionally, its complex mechanism of action may require careful experimental design and controls to ensure accurate results.

Future Directions

There are several potential future directions for research on 5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol. One area of interest is its potential as a therapeutic agent for cancer or inflammatory diseases. Understanding its mechanism of action and identifying specific targets could lead to the development of more effective treatments. Additionally, further research is needed to fully understand its off-target effects and potential limitations as a research tool.

Synthesis Methods

The synthesis of 5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol is a complex process that involves several steps. The starting materials are 2-amino-4,6-dimethylpyrimidine and 4-methyl-2-aminobenzoic acid, which are reacted together in the presence of a catalyst to form the intermediate 4-methyl-2-(2-aminopyrimidin-4-yl)quinazoline. This intermediate is then reacted with methyl iodide to yield the final product, 5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol.

Scientific Research Applications

5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol has been shown to have a wide range of potential applications in scientific research. It is a potent inhibitor of several enzymes, including protein kinase C, tyrosine kinases, and cyclin-dependent kinases. This makes it a valuable tool for studying the role of these enzymes in various biological processes, such as cell signaling, cell cycle regulation, and cancer.

properties

IUPAC Name

4-hydroxy-5-methyl-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-7-11(20)17-14(18-12(7)21)19-13-15-8(2)9-5-3-4-6-10(9)16-13/h3-6H,1-2H3,(H3,15,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRYUMNDZOUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)NC2=NC3=CC=CC=C3C(=N2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10976545
Record name 5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol

CAS RN

6105-46-0
Record name 5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10976545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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